Cas no 32097-57-7 (3-amino-2,2,3-trimethylbutanoic acid)

3-Amino-2,2,3-trimethylbutanoic acid is a sterically hindered non-proteinogenic amino acid characterized by its unique branched alkyl structure. The presence of three methyl groups adjacent to the amino and carboxyl functionalities enhances its stability and influences its reactivity, making it useful in peptide synthesis and pharmaceutical applications. Its constrained conformation can improve metabolic resistance and modulate physicochemical properties in drug design. The compound’s chiral center allows for enantioselective synthesis, while its zwitterionic nature ensures solubility in polar solvents. These features make it a valuable intermediate for developing bioactive molecules, particularly in medicinal chemistry and asymmetric synthesis.
3-amino-2,2,3-trimethylbutanoic acid structure
32097-57-7 structure
Product Name:3-amino-2,2,3-trimethylbutanoic acid
CAS No:32097-57-7
MF:C7H15NO2
MW:145.20
MDL:MFCD09035026
CID:5111039
PubChem ID:17785628
Update Time:2026-03-03

3-amino-2,2,3-trimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-amino-2,2,3-trimethyl-
    • 3-amino-2,2,3-trimethylbutanoic acid
    • MDL: MFCD09035026
    • Inchi: 1S/C7H15NO2/c1-6(2,5(9)10)7(3,4)8/h8H2,1-4H3,(H,9,10)
    • InChI Key: OELDQFIYPLBNJB-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(C)(C)C(N)(C)C

3-amino-2,2,3-trimethylbutanoic acid Pricemore >>

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Additional information on 3-amino-2,2,3-trimethylbutanoic acid

Professional Introduction to 3-amino-2,2,3-trimethylbutanoic acid (CAS No. 32097-57-7)

3-amino-2,2,3-trimethylbutanoic acid, with the chemical formula C6H13O2N, is a significant compound in the field of chemical and pharmaceutical research. This amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in various biological and synthetic processes. The compound's molecular structure, characterized by a branched-chain configuration and the presence of both an amino and a carboxylic acid functional group, makes it a versatile building block for peptidomimetics and enzyme inhibitors.

The compound's CAS number, CAS No. 32097-57-7, is a unique identifier that distinguishes it from other chemicals in the database. This numbering system ensures precise classification and tracking in scientific literature and industrial applications. The synthesis of 3-amino-2,2,3-trimethylbutanoic acid typically involves multi-step organic reactions, including condensation, reduction, and functional group transformations. Advanced synthetic methodologies have been developed to enhance yield and purity, making it more accessible for research purposes.

In recent years, 3-amino-2,2,3-trimethylbutanoic acid has been extensively studied for its role in drug development. Its structural motif is reminiscent of natural amino acids but with modifications that provide distinct biological activities. For instance, peptidomimetics designed using this compound have shown promise in targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The branched side chain contributes to improved metabolic stability, which is a critical factor in drug design.

One of the most compelling aspects of 3-amino-2,2,3-trimethylbutanoic acid is its potential as a chiral building block. Chirality plays a crucial role in the pharmacological activity of many drugs, as enantiomers can exhibit vastly different biological effects. Researchers have leveraged the chirality of this compound to develop enantiomerically pure derivatives with enhanced therapeutic profiles. Recent studies have highlighted its use in creating novel protease inhibitors, which are essential for treating viral infections and chronic inflammatory conditions.

The compound's versatility extends to its application in material science as well. Its unique chemical properties make it suitable for developing advanced polymers and coatings with specific functionalities. For example, researchers have explored its use in creating biodegradable polymers that can be tailored for medical implants or drug delivery systems. These materials benefit from the compound's ability to form stable yet flexible structures, which is crucial for biomedical applications.

The industrial production of 3-amino-2,2,3-trimethylbutanoic acid has also seen significant advancements. Modern biocatalytic processes have been employed to improve the efficiency of synthesis while reducing environmental impact. These methods often involve engineered microorganisms that can produce the compound through fermentation processes. Such green chemistry approaches align with global efforts to promote sustainable manufacturing practices.

In conclusion, 3-amino-2,2,3-trimethylbutanoic acid (CAS No. 32097-57-7) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features and functional groups make it an invaluable tool for researchers developing new drugs and advanced materials. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, driving innovation across multiple industries.

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